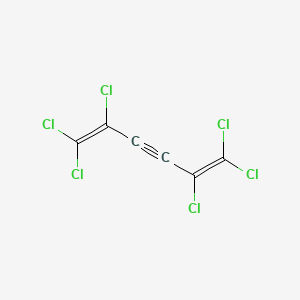
1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne: is a chlorinated organic compound with the molecular formula C6Cl6 It is characterized by the presence of multiple chlorine atoms and a unique structure that includes both double and triple bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne can be synthesized through the chlorination of hexa-1,5-dien-3-yne. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pressure, and the concentration of chlorine gas, are carefully optimized to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the removal of chlorine atoms and the formation of less chlorinated products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or aldehydes, while reduction can produce less chlorinated alkenes or alkanes.
Applications De Recherche Scientifique
1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into target molecules.
Biology: The compound’s chlorinated structure makes it a useful tool for studying the effects of chlorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne involves its interaction with molecular targets through its chlorinated structure. The chlorine atoms can participate in various chemical reactions, such as electrophilic addition and substitution, which can alter the properties of the target molecules. The compound’s unique structure allows it to interact with specific pathways and enzymes, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
1,1,2,3,4,4-Hexachlorobutadiene: Another chlorinated compound with a similar structure but different reactivity.
1,1,2,3,4,5-Hexachlorocyclohexane: A chlorinated cyclohexane derivative with distinct chemical properties.
1,1,2,3,4,5-Hexachloropentadiene: A related compound with a different arrangement of chlorine atoms and double bonds.
Uniqueness: 1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne is unique due to its combination of double and triple bonds along with multiple chlorine atoms. This structure imparts specific reactivity and properties that distinguish it from other chlorinated compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its significance in scientific research and industry.
Propriétés
Numéro CAS |
816-36-4 |
|---|---|
Formule moléculaire |
C6Cl6 |
Poids moléculaire |
284.8 g/mol |
Nom IUPAC |
1,1,2,5,6,6-hexachlorohexa-1,5-dien-3-yne |
InChI |
InChI=1S/C6Cl6/c7-3(5(9)10)1-2-4(8)6(11)12 |
Clé InChI |
FPLAKXHVFGMRLT-UHFFFAOYSA-N |
SMILES canonique |
C(#CC(=C(Cl)Cl)Cl)C(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)


![Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate](/img/structure/B11941980.png)
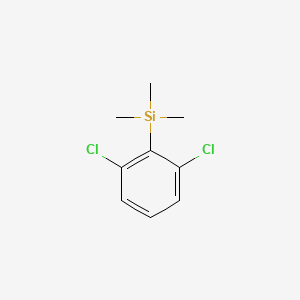
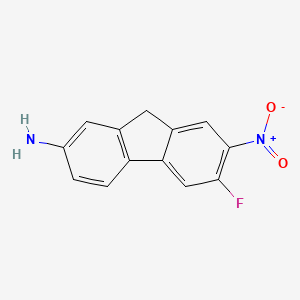

![N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B11942008.png)
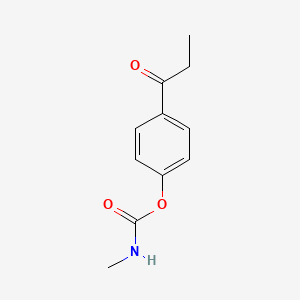
methanone](/img/structure/B11942024.png)

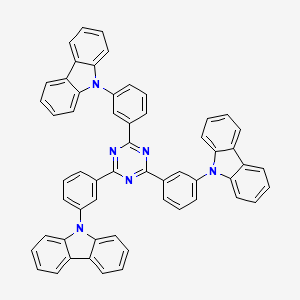
![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)
